![molecular formula C9H5F6NO B1297820 3,5-Bis(trifluorometil)benzamida CAS No. 22227-26-5](/img/structure/B1297820.png)
3,5-Bis(trifluorometil)benzamida
Descripción general
Descripción
3,5-Bis(trifluoromethyl)benzamide is a chemical compound that has garnered attention due to its utility in various scientific disciplines. It is a derivative of benzamide with two trifluoromethyl groups attached to the benzene ring. This compound is of particular interest in supramolecular chemistry, where it serves as a building block for the synthesis of complex molecular structures. Its unique properties have led to its use in applications ranging from nanotechnology to biomedical fields .
Synthesis Analysis
The synthesis of 3,5-bis(trifluoromethyl)benzamide derivatives can be achieved through several methods. One approach involves the bromination, carboxylation, and subsequent chlorination of 1,3-bis(trifluoromethyl)benzene, yielding 3,5-bis(trifluoromethyl)benzoyl chloride as an intermediate, which can then be converted to the benzamide derivative10. Another method includes a biomimetic transamination reaction, where 3,5-bis(trifluoromethyl)benzaldehyde is converted to the corresponding benzylamine . These synthetic routes highlight the compound's versatility and the potential for large-scale production.
Molecular Structure Analysis
The molecular structure of 3,5-bis(trifluoromethyl)benzamide is characterized by the presence of two electron-withdrawing trifluoromethyl groups, which can significantly influence the compound's reactivity and interaction with other molecules. The trifluoromethyl groups are known to enhance the acidity of adjacent hydrogen atoms, which can be beneficial in catalytic processes . Additionally, the benzamide moiety itself is a common feature in many biologically active compounds, which may contribute to the compound's utility in biomedical applications .
Chemical Reactions Analysis
3,5-Bis(trifluoromethyl)benzamide and its derivatives exhibit high catalytic activity in various chemical reactions. For instance, epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has been shown to catalyze the asymmetric nitro-Michael reaction of furanones with excellent yields and selectivity . This demonstrates the compound's potential as a catalyst in the synthesis of enantiomerically pure substances, which is crucial in the pharmaceutical industry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)benzamide derivatives are influenced by the presence of the trifluoromethyl groups. These groups contribute to the compound's solubility in organic solvents, which is essential for its processability in various applications . The compound's derivatives also exhibit high thermal stability, making them suitable for use in high-temperature applications . Furthermore, the introduction of the trifluoromethyl groups can enhance the material's electroactive properties, as observed in aromatic polyamides containing the 3,5-bis(trifluoromethyl)triphenylamine moiety .
Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
El grupo trifluorometil en compuestos como la 3,5-Bis(trifluorometil)benzamida es conocido por su importancia farmacológica. Este grupo puede mejorar la actividad biológica y la estabilidad metabólica de los productos farmacéuticos . La presencia de este grupo en derivados de benzamida se ha asociado con una variedad de aplicaciones terapéuticas, que incluyen actividades antitumorales, antiinflamatorias y antivirales.
Síntesis de Fármacos
La this compound sirve como intermedio en la síntesis de moléculas de fármacos más complejas. Puede sufrir diversas reacciones químicas para producir compuestos con potencial como ingredientes farmacéuticos activos (API). Su papel en la síntesis de fármacos es crucial debido a su capacidad de introducir el grupo trifluorometil en la estructura molecular del fármaco, lo que puede afectar significativamente las propiedades del fármaco .
Inhibición de la Proteína de Transferencia de Éster de Colesterol (CETP)
Este compuesto ha sido estudiado por su potencial como inhibidor de la CETP. Los inhibidores de la CETP son una clase de fármacos que pueden aumentar los niveles de colesterol de lipoproteína de alta densidad (HDL) y se consideran beneficiosos en el tratamiento de la hiperlipidemia y afecciones relacionadas. Los derivados de this compound han mostrado eficacia inhibitoria, lo que los convierte en prometedores compuestos líderes en el desarrollo de nuevos inhibidores de la CETP .
Modelado Molecular
En el campo de la química computacional, la this compound y sus derivados se utilizan en estudios de modelado molecular para predecir su afinidad de unión y potencial inhibitorio contra varios objetivos biológicos. Estos estudios ayudan a comprender la interacción entre el compuesto y la proteína diana, lo que es esencial para el diseño racional de fármacos .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often incorporated into drug molecules due to its ability to modulate the electronic properties of the molecule and improve its stability .
Biochemical Pathways
It has been noted that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It’s known that the trifluoromethyl group can improve the lipophilicity of a compound, which may influence its adme properties .
Result of Action
One study noted that a trifluoromethylbenzyl-modified compound was able to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .
Action Environment
It’s known that the trifluoromethyl group can improve the stability of a compound, which may make it more resistant to environmental factors .
Propiedades
IUPAC Name |
3,5-bis(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPIKHMZIOWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176772 | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22227-26-5 | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22227-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-bis(trifluoromethyl)benzamide interact with its targets, and what are the downstream effects?
A1: Research primarily focuses on 3,5-bis(trifluoromethyl)benzamide derivatives as dual neurokinin NK(1)/NK(2) receptor antagonists. These antagonists bind to the NK(1) and NK(2) receptors, blocking the binding and downstream effects of their natural ligands, Substance P and neurokinin A (NKA), respectively [, , ]. By inhibiting these receptors, these compounds have shown potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where Substance P and NKA play a role in bronchoconstriction and inflammation.
Q2: What is known about the Structure-Activity Relationship (SAR) of 3,5-bis(trifluoromethyl)benzamide derivatives?
A2: Studies have shown that the stereochemistry of 3,5-bis(trifluoromethyl)benzamide derivatives significantly impacts their activity. For instance, in a series of N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides, only the R,R-isomer exhibited potent and balanced affinity for both human NK(1) and NK(2) receptors []. This highlights the importance of stereoselective synthesis in optimizing the activity of these compounds.
Q3: What are the pharmacokinetic properties of 3,5-bis(trifluoromethyl)benzamide derivatives?
A3: Research on a specific derivative, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333), demonstrated favorable pharmacokinetic properties in guinea pigs after oral administration []. The compound exhibited in vivo activity in models of Substance P- and NKA-induced bronchoconstriction in guinea pigs and squirrel monkeys, indicating potential for therapeutic development [].
Q4: Has 3,5-bis(trifluoromethyl)benzamide been used in any other applications besides neurokinin antagonists?
A4: Yes, a novel epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has shown high catalytic activity in asymmetric nitro-Michael reactions []. This catalyst, even at low loadings, facilitated the addition of various substrates, including challenging β-alkylnitroalkenes, to 2(3-H)-furanones with high yields and excellent diastereo- and enantioselectivity [].
Q5: What computational chemistry approaches have been used to study 3,5-bis(trifluoromethyl)benzamide derivatives?
A5: Density Functional Theory (DFT) calculations were employed to understand the high catalytic activity of the epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide in the asymmetric nitro-Michael reaction []. These calculations provided insights into the reaction mechanism and factors contributing to the catalyst's efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.